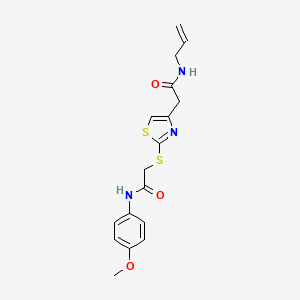

N-苯乙基-4-(噻吩-3-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

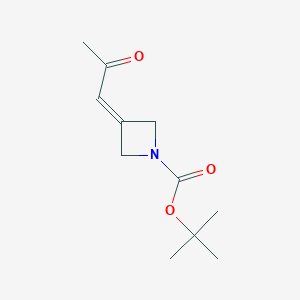

“N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also seems to contain a thiophene ring, which is a five-membered ring consisting of four carbon atoms and a sulfur atom .

科学研究应用

- 噻吩衍生物因其抗炎活性而备受关注。 例如,像1-[1-(2,5-二甲基噻吩-3-基)乙基]-1-羟基脲这样的化合物表现出抗炎作用 .

抗炎特性

血清素拮抗作用和阿尔茨海默病

总之,N-苯乙基-4-(噻吩-3-基)哌啶-1-甲酰胺在各个领域都展现出巨大的潜力,从抗炎作用到在阿尔茨海默病和药物发现中的潜在应用。 需要进一步研究以充分探索其治疗潜力 。如果您想了解更多关于任何特定方面的详细信息,请随时提出问题!

作用机制

Target of Action

N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide is a derivative of 4-piperidinone . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs such as fentanyl . Fentanyl is a synthetic μ-opioid receptor agonist , suggesting that N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide may also target these receptors.

Mode of Action

Given its use in the synthesis of fentanyl , it may interact with μ-opioid receptors, similar to fentanyl . This interaction could result in changes in the perception of pain and induce a state of euphoria.

Biochemical Pathways

If it acts similarly to fentanyl, it may affect the opioidergic system, which plays a crucial role in pain perception, reward, and addiction .

Pharmacokinetics

As an intermediate in the synthesis of fentanyl , its bioavailability may be influenced by similar factors, such as lipid solubility, protein binding, and metabolic stability.

Result of Action

If it acts similarly to fentanyl, it may induce analgesia, sedation, and euphoria, as well as potential side effects such as respiratory depression, nausea, and dependence .

属性

IUPAC Name |

N-(2-phenylethyl)-4-thiophen-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c21-18(19-10-6-15-4-2-1-3-5-15)20-11-7-16(8-12-20)17-9-13-22-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFVBFERUVFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2591689.png)

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)

![2-Methylsulfanylbenzo[f][1,3]benzoxazole](/img/structure/B2591693.png)

![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)